(2-Chlorofuran-3-yl)boronic acid

Catalog No.
S974219
CAS No.
1234706-19-4
M.F
C4H4BClO3
M. Wt
146.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chlorofuran-3-yl)boronic acid

CAS Number

1234706-19-4

Product Name

(2-Chlorofuran-3-yl)boronic acid

IUPAC Name

(2-chlorofuran-3-yl)boronic acid

Molecular Formula

C4H4BClO3

Molecular Weight

146.333

InChI

InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H

InChI Key

SLWVJHJJQBAYDD-UHFFFAOYSA-N

SMILES

B(C1=C(OC=C1)Cl)(O)O

Synonyms

(2-Chlorofuran-3-yl)boronic acid

(2-Chlorofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C₄H₄BClO₃ and a molecular weight of approximately 146.34 g/mol. It features a furan ring substituted with a chlorine atom at the 2-position and a boronic acid functional group at the 3-position. This compound is notable for its role in various

Medicinal Chemistry

(2-Chlorofuran-3-yl)boronic acid, with its boron atom and functional groups, holds promise in developing novel drugs. Researchers are exploring its potential for:

  • Incorporation into biologically active molecules

    The molecule's structure allows for its integration into various drug scaffolds, potentially leading to new therapeutic agents. Studies suggest its use in developing inhibitors for enzymes involved in diseases like cancer and neurodegenerative disorders [].

  • Drug discovery and development

    The unique reactivity of the boron atom enables researchers to explore its application in creating new drug conjugates with improved properties like targeted delivery or enhanced potency.

Material Science

The furan ring and boronic acid functionality in (2-Chlorofuran-3-yl)boronic acid contribute to interesting material properties, making it a potential candidate for:

  • Organic electronics

    Studies suggest its potential use in developing organic light-emitting diodes (OLEDs) due to its ability to form stable π-conjugated systems, which are crucial for efficient light emission.

  • Organic photovoltaics

    Similar to OLEDs, the molecule's properties might be beneficial for designing organic solar cells for capturing solar energy and converting it into electricity.

(2-Chlorofuran-3-yl)boronic acid is primarily utilized in cross-coupling reactions, where it acts as a nucleophile. The most significant reaction involving this compound is the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The reaction mechanism typically involves:

  • Oxidative Addition: The palladium catalyst facilitates the insertion of the aryl halide into the palladium complex.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst .

Other reactions include hydrolysis, where (2-Chlorofuran-3-yl)boronic acid can be converted to other functional derivatives, and various electrophilic substitutions that exploit its nucleophilic character.

The synthesis of (2-Chlorofuran-3-yl)boronic acid can be achieved through several methods:

  • Borylation of Aryl Halides: Utilizing bis(pinacolato)diboron or other boron reagents under palladium catalysis can facilitate the borylation of 2-chlorofuran .
  • Direct Boronation: This method involves direct reaction with boron sources like boron tribromide or trialkylboranes under controlled conditions .
  • Electrophilic Trapping: Arylmetal intermediates can be trapped with borate esters at low temperatures to yield boronic acids .

(2-Chlorofuran-3-yl)boronic acid finds applications primarily in organic synthesis:

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